molecular formula C13H10F3IO3S B1363474 Diphenyliodonium trifluoromethanesulfonate CAS No. 66003-76-7

Diphenyliodonium trifluoromethanesulfonate

Cat. No. B1363474
Key on ui cas rn: 66003-76-7
M. Wt: 430.18 g/mol
InChI Key: SBQIJPBUMNWUKN-UHFFFAOYSA-M
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Patent
US04786441

Procedure details

A flask was charged with 2.0 g (4.8 mmol) of diphenyliodonium triflate, 0.93 g (5.0 mmol) diphenyl sulfide and 37 mg of copper benzoate. The mixture was heated under argon for 3 h (bath 125° C.). After cooling, the mixture was triturated with hot ether and stirred 1 h. The solid was filtered and recrystallized from 1:1 butyl acetate-isopropanol (1.6 g, 80%, mp 134°-6° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
37 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][S:2]([C:5]([F:8])([F:7])[F:6])(=[O:4])=[O:3].C1([I+][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)C=CC=CC=1.[C:22]1([S:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C([O-])(=O)C1C=CC=CC=1.[Cu+2].C([O-])(=O)C1C=CC=CC=1>[O-:4][S:2]([C:5]([F:8])([F:7])[F:6])(=[O:3])=[O:1].[C:29]1([S+:28]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Name
Quantity
0.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=CC=CC=C1
Name
Quantity
37 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Cu+2].C(C1=CC=CC=C1)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was triturated with hot ether
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from 1:1 butyl acetate-isopropanol (1.6 g, 80%, mp 134°-6° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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